1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate
Description
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a carbamoyl group, and a phenylbutanoate moiety
Properties
IUPAC Name |
[1-[(2-cyano-3-methylbutan-2-yl)amino]-1-oxopropan-2-yl] 4-oxo-4-phenylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4/c1-13(2)19(4,12-20)21-18(24)14(3)25-17(23)11-10-16(22)15-8-6-5-7-9-15/h5-9,13-14H,10-11H2,1-4H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPJXZIHCWISXME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)OC(=O)CCC(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. Common synthetic routes include:
Nitrile Addition:
Carbamoylation: The carbamoyl group is introduced via carbamoylation reactions, often using isocyanates or carbamoyl chlorides.
Esterification: The phenylbutanoate moiety is formed through esterification reactions involving phenylbutanoic acid and suitable alcohols.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis, catalytic processes, and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. The cyano and carbamoyl groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylbutanoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylpentanoate
- 1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 4-oxo-4-phenylhexanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. Its structure allows for versatile applications in various fields, making it a valuable compound for scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
